molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8

N-[(5-bromothien-2-yl)methyl]-N-methylamine

Cat. No. B1271160
CAS RN: 90553-43-8
M. Wt: 206.11 g/mol
InChI Key: CWURHLHTEJAXEA-UHFFFAOYSA-N
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Description

N-[(5-bromothien-2-yl)methyl]-N-methylamine (NMTMA) is an organic compound that is primarily used in scientific research applications. It is a derivative of thiophene, a heterocyclic aromatic compound with a sulfur atom in the ring. NMTMA has several advantages, such as its low cost, low toxicity, and ability to be synthesized in a variety of ways. In scientific research, NMTMA is used to study the effects of chemical compounds on biological systems and to identify the biochemical and physiological effects of these compounds.

Scientific Research Applications

Application 1: Selective Sensing of Pb2+ and F- Ions

Specific Scientific Field

Chemistry, specifically chemosensing.

Summary of the Application

The compound is used as a chemical probe in a ratiometric chemosensor for the selective sensing of Pb2+ and F− ions .

Methods of Application or Experimental Procedures

The structures of the precursor (Z)-(1-(5-bromothiophen-2-yl)ethylidene)hydrazine (ABTH) and the final probe 1-((Z)-(((Z)-1-(5-bromothiophen-2-yl)ethylidene)hydrazono)methyl)naphthalen-2-ol (NAPABTH) were confirmed by 1H, 13C-NMR and LC-MS spectroscopic methods . The interaction of NAPABTH with Pb2+ and F− ions was visually observed by the formation of pink and dark yellow solutions .

Results or Outcomes

The detection limits were found to be very low for Pb2+ as 1.06 ppm and for F− ions as 3.72 nM . This visual detection of Pb2+/F− ions with satisfactory outcomes was obtained from UV-Vis titrations .

Application 2: Palladium-Catalyzed Imine Hydrolysis

Specific Scientific Field

Chemistry, specifically catalysis.

Summary of the Application

The compound is involved in the hydrolysis of imines in the presence of a palladium catalyst .

Methods of Application or Experimental Procedures

The Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was obtained by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde . The Schiff base was then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst .

Results or Outcomes

The products of the reaction underwent hydrolysis of the imine linkages, yielding products in good to moderate yields . Density functional theory (DFT) calculations were performed to gain mechanistic insight into the transition metal-catalyzed hydrolysis of the compounds .

Application 3: Synthesis of Schiff Bases

Specific Scientific Field

Chemistry, specifically organic synthesis.

Summary of the Application

The compound is used in the synthesis of Schiff bases, which are the condensation products of ketones or aldehydes with primary amines .

Methods of Application or Experimental Procedures

The compound is condensed with an equivalent amount of 2,4-carbaldehyde in ethanol under reflux conditions . The resulting Schiff base is then isolated and characterized .

Results or Outcomes

The Schiff base is obtained in good yield and can be further used in various chemical reactions . These Schiff bases have found applications in various fields, including the development of pharmaceuticals and materials science .

Application 4: Transition Metal-Catalyzed Hydrolysis of Imines

Summary of the Application

The compound is involved in the hydrolysis of imines in the presence of a transition metal catalyst .

Methods of Application or Experimental Procedures

The Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine is obtained by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde . The Schiff base is then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd(PPh3)4 as a catalyst .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURHLHTEJAXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368707
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothien-2-yl)methyl]-N-methylamine

CAS RN

90553-43-8
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

14 g (209 mmol) of methylamine hydrochloride are added to a solution of 5 g (42 mmol) of 5-bromothiophene-2-carboxaldehyde in 80 ml of ethanol and 40 ml of methanol. The reaction medium is cooled to 0° C. and 5.8 g (83.8 mmol) of sodium cyanoborohydride are added. The reaction medium is stirred at 0° C. for 5 hours, hydrolysed and diluted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered and evaporated. The residue obtained is taken up in a 70/30 heptane/dichloromethane mixture and then filtered. 6.7 g of crude residue are obtained.
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